molecular formula C5H10ClN B8025077 Bicyclo[1.1.1]pentan-2-amine hydrochloride CAS No. 148749-92-2

Bicyclo[1.1.1]pentan-2-amine hydrochloride

Cat. No.: B8025077
CAS No.: 148749-92-2
M. Wt: 119.59 g/mol
InChI Key: YLVWSZGGISZJEG-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentan-2-amine hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject of study in various fields of chemistry and pharmacology. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, providing high passive permeability, water solubility, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentan-2-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the strain-release amination, which utilizes the potential energy stored in the strained bicyclo[1.1.1]pentane ring system. This method allows for the rapid and direct introduction of amine groups onto the bicyclo[1.1.1]pentane scaffold . Another approach involves the radical or nucleophilic addition across a [1.1.1]propellane intermediate .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process typically includes the formation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the amine group and subsequent conversion to the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to flat molecules, enhancing its potency and selectivity. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

bicyclo[1.1.1]pentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-5-3-1-4(5)2-3;/h3-5H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVWSZGGISZJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148749-92-2
Record name bicyclo[1.1.1]pentan-2-amine hydrochloride
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